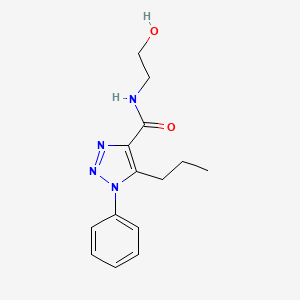

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. Based on its name, it likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “N-(2-hydroxyethyl)” part suggests the presence of a hydroxyethyl group attached to the nitrogen atom of the triazole ring .

Aplicaciones Científicas De Investigación

Ester Cleavage and Surfactant Micelles

Research on hydroxybenzotriazole derivatives, including studies on ester cleavage properties within cationic surfactant micelles, illustrates the potential of triazole compounds in enhancing chemical reactions. These derivatives have shown significant rate enhancements in hydrolysis reactions, which could be relevant for industrial and pharmaceutical processes where triazoles act as catalysts or reactive intermediates (Bhattacharya & Praveen Kumar, 2005).

Antiviral Activity

Some 1,2,3-triazole carboxamide nucleosides have been synthesized and shown significant antiviral activity against herpes and measles virus in vitro. This suggests the potential of triazole derivatives in antiviral drug development, providing a foundation for the synthesis of new compounds with enhanced biological activities (Revankar, Solan, Robins, & Witkowski, 1981).

Anticancer Nucleosides

The synthesis of new anticancer nucleosides based on 1,2,4-triazole nucleosides highlights the role of triazole derivatives in cancer treatment. These compounds have shown promising results in preliminary studies, indicating their potential as chemotherapeutic agents (Lei et al., 2014).

Antimicrobial Activities

Design and synthesis of 1,2,3-triazole derivatives have been explored for their antimicrobial activities. Some compounds exhibited potent antimicrobial effects against various microorganisms, suggesting the applicability of triazole derivatives in developing new antimicrobial agents (Zhao et al., 2012).

Blue Emitting Fluorophores

N-2-Aryl-1,2,3-triazoles have been investigated as novel blue emitting fluorophores. Their photophysical properties study indicates the potential use of triazole derivatives in the design of new materials for optoelectronic applications (Padalkar et al., 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, N-(2-hydroxyethyl)pyrrolidine has been used as a plasticizer and swelling agent, forming hydrogen bonds with other compounds and disrupting strong intra- and intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds, such as n6-(2-hydroxyethyl)-adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative damage in cells . This suggests that the compound may have a role in modulating oxidative stress pathways.

Pharmacokinetics

The compound was weakly bound to human plasma proteins, and its mean residence time was close to 1.25 hours .

Result of Action

Related compounds have been shown to have various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .

Action Environment

For instance, N-(2-hydroxyethyl)formamide has been used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposite, where it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, such as the hydroxyethyl and carboxamide groups .

Cellular Effects

It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is plausible that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDKGUALMLKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2767883.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)

![[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2767887.png)

![1-(2-Furylmethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2767889.png)